molecular formula C17H22N4O2 B5616702 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5616702
M. Wt: 314.4 g/mol
InChI Key: XPEFLQHAUPWTAF-UHFFFAOYSA-N
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Description

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 2,5-dimethoxyphenylmethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine to form 4-[(2,5-dimethoxyphenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine
  • 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine
  • 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine

Uniqueness

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the 2,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-15-4-5-16(23-2)14(12-15)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFLQHAUPWTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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